Sarmentogenin

Description

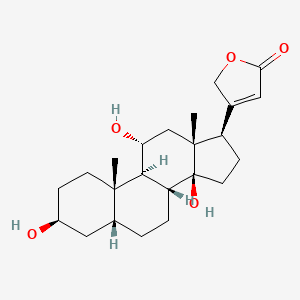

Structure

3D Structure

Properties

CAS No. |

76-28-8 |

|---|---|

Molecular Formula |

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1 |

InChI Key |

FLMSQRUGSHIKCT-DDZQJACLSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sarmentogenin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentogenin, a cardenolide of significant interest, has a rich history intertwined with the development of steroidal anti-inflammatory drugs. This technical guide provides an in-depth exploration of its natural origins, the historical context of its discovery, and its molecular interactions. Quantitative data on its prevalence in various plant species are presented, alongside detailed experimental protocols for its extraction and isolation. Furthermore, the guide elucidates the signaling pathways modulated by sarmentogenin and related cardiac glycosides, offering valuable insights for researchers in pharmacology and drug development.

Introduction

Sarmentogenin is a naturally occurring cardenolide, a class of steroid derivatives known for their potent effects on cardiac tissue. Its molecular structure features a steroid nucleus with hydroxyl groups at the 3β, 11α, and 14β positions, and an unsaturated lactone ring at C-17. This seemingly subtle molecular architecture belies a fascinating history and a range of biological activities that continue to attract scientific inquiry.

Historically, the quest for sarmentogenin was driven by the urgent need for a precursor to synthesize cortisone, a revolutionary anti-inflammatory steroid. This pursuit in the mid-20th century led to extensive phytochemical investigations of various plant species, ultimately revealing the natural reservoirs of this valuable compound.

This guide aims to provide a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery. It consolidates information on the natural sources of sarmentogenin, details its discovery, presents quantitative data, outlines experimental methodologies, and visualizes its known signaling pathways.

Natural Sources of Sarmentogenin

Sarmentogenin is primarily found in a variety of plant species, often as a glycoside, where one or more sugar moieties are attached to the steroid core. The aglycone, sarmentogenin itself, can be liberated through hydrolysis of these glycosides. The principal plant sources identified to date are detailed below.

Strophanthus Species

The genus Strophanthus, belonging to the Apocynaceae family, is a prominent source of sarmentogenin. Specifically, the seeds of Strophanthus sarmentosus have been a key subject of phytochemical research.[1][2] This species is native to tropical regions of Africa and has a history of use in traditional medicine.[1][2] While the presence of sarmentogenin in S. sarmentosus is well-documented, quantitative data on its yield is often variable and dependent on the specific chemotype and geographical origin of the plant material.[1]

Convallaria majalis (Lily of the Valley)

Convallaria majalis, commonly known as Lily of the Valley, is another significant natural source of sarmentogenin, where it exists in glycosidic forms.[2][3][4][5][6] This plant, from the Asparagaceae family, contains a complex mixture of cardenolides, and sarmentogenin-derived glycosides such as rhodexin A and rhodexosid have been isolated from its leaves and rhizomes.[3][7]

Other Documented Sources

Besides Strophanthus and Convallaria, sarmentogenin and its glycosides have been reported in other plant genera, including:

-

Mallotus nudiflorus : This plant has been identified as a source of sarmentogenin.

-

Rohdea japonica : The glycoside rhodexin A, from which sarmentogenin can be derived, was first isolated from this plant.

The Discovery of Sarmentogenin: A Quest for Cortisone

The discovery of sarmentogenin is a compelling chapter in the history of medicine, intricately linked to the development of cortisone. In the late 1940s and early 1950s, the remarkable anti-inflammatory properties of cortisone were discovered, leading to a Nobel Prize for Philip Hench, Edward Kendall, and Tadeus Reichstein in 1950.[5][6][8] However, the production of cortisone was initially complex and expensive.

This sparked a global search for a readily available natural precursor that could be chemically converted to cortisone. Sarmentogenin, with its 11α-hydroxyl group, emerged as a prime candidate for this conversion. This specific structural feature was crucial, as the introduction of an oxygen function at the C-11 position of the steroid nucleus was a key challenge in the synthesis of cortisone.[8][9]

The research efforts of scientists like Tadeus Reichstein were pivotal in the investigation of glycosides from Strophanthus species, which ultimately led to the isolation and characterization of sarmentogenin.[10] This discovery not only provided a potential pathway to cortisone but also expanded the understanding of cardenolide chemistry and its distribution in the plant kingdom.

Quantitative Analysis of Sarmentogenin in Natural Sources

Precise quantification of sarmentogenin in plant materials is essential for assessing the viability of a natural source for commercial extraction. The concentration of cardenolides can fluctuate based on factors such as the plant's genetic makeup, geographical location, time of harvest, and the specific plant part being analyzed.

| Plant Species | Plant Part | Compound | Reported Yield/Content | Citation(s) |

| Strophanthus kombe | Seeds | Total Cardiac Glycosides | 8-10% | [11] |

| Strophanthus hispidus | Seeds | Total Cardiac Glycosides | 8-10% | [11] |

| Convallaria majalis | Leaves | Lokundjoside | Ranges from 1% to 25% of total cardiac glycosides | [4][5] |

| Convallaria majalis | Leaves | Convallatoxin | Constitutes 4% to 24% of total cardiac glycosides | [4][5] |

Note: Specific yield data for sarmentogenin from these sources remains largely unpublished in readily accessible literature. The data presented for related compounds provides a general indication of cardenolide content in these plants.

Experimental Protocols: Extraction and Isolation

The isolation of sarmentogenin from its natural sources typically involves a multi-step process of extraction, purification, and in the case of glycosides, hydrolysis. The following protocols are generalized from methodologies described in the literature.

General Extraction of Cardenolides from Plant Material

This protocol outlines a general procedure for the extraction of a broad range of cardenolides from plant tissues.

-

Preparation of Plant Material : The plant material (e.g., seeds, leaves) is first dried to a constant weight and then finely ground to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.

-

Solvent Removal : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning between a methanol-water mixture and a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The more polar fraction containing the glycosides is retained.

Chromatographic Purification of Sarmentogenin Glycosides

Following initial extraction and fractionation, chromatographic techniques are employed for the purification of specific sarmentogenin glycosides.

-

Column Chromatography : The enriched glycoside fraction is subjected to column chromatography using a stationary phase such as silica gel or a porous polymer resin (e.g., Diaion HP-20).[12]

-

Elution Gradient : A gradient of solvents with increasing polarity is used to elute the compounds from the column. The composition of the mobile phase is carefully selected to achieve separation of the different glycosides.

-

Further Purification : Fractions containing the desired glycosides, as identified by techniques like Thin Layer Chromatography (TLC), are often subjected to further purification using methods like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.[12]

Hydrolysis of Glycosides to Obtain Sarmentogenin

To obtain the aglycone sarmentogenin, the purified glycosides must be hydrolyzed.

-

Acid Hydrolysis : The purified glycoside is dissolved in a suitable solvent (e.g., aqueous methanol or dioxane) and treated with a dilute acid (e.g., hydrochloric acid or sulfuric acid). The mixture is then heated for a specific period to cleave the glycosidic bonds.[12]

-

Work-up : After cooling, the reaction mixture is neutralized, and the aglycone (sarmentogenin) is extracted with an organic solvent like chloroform or ethyl acetate.

-

Purification of Aglycone : The extracted aglycone is then purified using chromatographic techniques, such as column chromatography or preparative TLC, to yield pure sarmentogenin.

Signaling Pathways of Cardiac Glycosides

Sarmentogenin, as a cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition triggers a cascade of downstream signaling events.

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides can initiate a series of protein-protein interactions that activate various intracellular signaling pathways, often independently of changes in ion concentrations. These include:

-

Src Kinase Activation : The Na+/K+-ATPase is associated with the non-receptor tyrosine kinase Src. Binding of a cardiac glycoside can lead to the activation of Src.

-

EGFR Transactivation : Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).

-

Downstream Pathways : The activation of EGFR can trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

These signaling pathways are involved in regulating a wide range of cellular processes, including cell growth, proliferation, and apoptosis. The modulation of these pathways by cardiac glycosides is an active area of research for their potential application in cancer therapy.

Caption: Signaling cascade initiated by Sarmentogenin.

Conclusion

Sarmentogenin remains a molecule of considerable scientific interest, from its historical role as a potential precursor for cortisone synthesis to its ongoing investigation as a modulator of critical cellular signaling pathways. This guide has provided a detailed overview of its natural sources, the narrative of its discovery, available quantitative data, and generalized protocols for its isolation. The elucidation of its interaction with the Na+/K+-ATPase and the subsequent activation of downstream signaling cascades underscores its potential for further pharmacological development. It is anticipated that continued research into sarmentogenin and other cardenolides will unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. ffhdj.com [ffhdj.com]

- 3. [Sarmentogenin-glycosides in Convallaria majalis L. Isolation of rhodexin A and rhodexosid. 10. Study on Convallaria glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [New cardenolides from Convallaria majalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ffhdj.com [ffhdj.com]

- 7. [The glycosides of the seeds of Strophanthus sarmentosus A.P.DC.] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the seeds of Strophanthus sarmentosus and some related species of Strophanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Glycosides and aglycons; Cymarol, a new cardiac active glycoside from Strophanthus kombà ©] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Sarmentogenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentogenin, a cardenolide glycoside, has garnered scientific interest for its potential therapeutic applications, primarily revolving around its cytotoxic and anti-inflammatory properties. This technical guide provides a detailed overview of the in vitro biological activities of Sarmentogenin, with a focus on its anticancer and anti-inflammatory effects. The document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of Sarmentogenin as a potential therapeutic agent.

Introduction

Sarmentogenin is a naturally occurring cardiac glycoside found in various plant species.[1] Like other members of the cardenolide family, its primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a phenomenon historically exploited for the treatment of cardiac conditions. However, recent research has unveiled a broader spectrum of biological activities for cardiac glycosides, including potent anticancer and anti-inflammatory effects, positioning them as promising candidates for drug development beyond cardiology.[2][3] This guide focuses specifically on the documented in vitro biological activities of Sarmentogenin.

Anticancer Activity

The anticancer potential of Sarmentogenin is a significant area of investigation. Its cytotoxic effects are believed to be mediated through the induction of various forms of regulated cell death and the modulation of key signaling pathways involved in cell proliferation and survival.[1]

Cytotoxicity

While specific IC50 values for Sarmentogenin against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general understanding is that cardiac glycosides exhibit selective cytotoxicity against malignant cells.[1]

Table 1: Cytotoxicity of Sarmentogenin (Hypothetical Data for Illustrative Purposes)

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| MCF-7 | Breast Cancer | Data not available | MTT Assay |

| HeLa | Cervical Cancer | Data not available | MTT Assay |

| A549 | Lung Cancer | Data not available | MTT Assay |

| HepG2 | Liver Cancer | Data not available | MTT Assay |

Note: This table is a template. As of the last update, specific, publicly available IC50 values for Sarmentogenin are limited. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell lines of interest.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of Sarmentogenin is the induction of apoptosis, or programmed cell death.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Sarmentogenin for 24, 48, or 72 hours. Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 1. Simplified signaling pathway of Sarmentogenin-induced apoptosis.

Cell Cycle Arrest

Sarmentogenin has been shown to interfere with the cell cycle, a crucial process for cell proliferation.[1] By inducing cell cycle arrest, it can prevent cancer cells from dividing and multiplying.

-

Cell Preparation and Treatment: Culture cancer cells and treat them with different concentrations of Sarmentogenin for a specified duration (e.g., 24 hours).

-

Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 2. Experimental workflow for cell cycle analysis.

Anti-inflammatory Activity

Sarmentogenin exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[1]

Inhibition of Inflammatory Mediators

Sarmentogenin can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Table 2: Anti-inflammatory Activity of Sarmentogenin (Hypothetical Data for Illustrative Purposes)

| Assay | Cell Line | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Data not available |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Data not available |

Note: This table is a template. Specific quantitative data for Sarmentogenin's anti-inflammatory activity is limited in public databases.

-

Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of Sarmentogenin for 1 hour. Stimulate inflammation by adding lipopolysaccharide (LPS).

-

Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Sarmentogenin may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]

Figure 3. Sarmentogenin's potential inhibition of the NF-κB signaling pathway.

Inhibition of Na+/K+-ATPase

The fundamental mechanism of action for Sarmentogenin, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme.

-

Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.

-

Assay Procedure: Add the enzyme preparation to the reaction buffer with and without various concentrations of Sarmentogenin. Initiate the reaction by adding ATP.

-

Phosphate Detection: After a specific incubation time at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain. The inhibitory effect of Sarmentogenin is then determined by comparing the activity in its presence to the control.

Conclusion

The in vitro evidence suggests that Sarmentogenin possesses significant biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key inflammatory pathways highlights its potential as a lead compound for the development of novel therapeutics. However, a comprehensive understanding of its efficacy and safety requires further rigorous investigation, including the determination of specific quantitative data across a broader range of cell lines and the elucidation of its detailed molecular mechanisms of action. This guide provides a foundational framework for researchers to design and execute further in vitro studies on Sarmentogenin.

References

- 1. Sarmentogenin|Cardenolide for Research [benchchem.com]

- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]

Sarmentogenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Plant Metabolite Sarmentogenin, its Biological Activity, and Methodologies for its Study.

Introduction

Sarmentogenin is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent effects on cardiac tissue.[1][2] As a plant metabolite, it is primarily found in various species of the genus Strophanthus, with Strophanthus sarmentosus being a notable source.[2][3] Sarmentogenin has also been identified as a defensive compound in certain beetles.[2] Structurally, it is a C23 steroid lactone characterized by a steroid backbone with hydroxyl groups at the 3β, 11α, and 14β positions, and an unsaturated butyrolactone ring attached at C17.[1] This technical guide provides a comprehensive overview of sarmentogenin, including its chemical properties, biological activities, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sarmentogenin is a crystalline solid with a molecular formula of C₂₃H₃₄O₅ and a molecular weight of 390.5 g/mol .[3][4] Its chemical structure is fundamental to its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₅ | [3][4] |

| Molecular Weight | 390.5 g/mol | [3][4] |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [4] |

| CAS Number | 76-28-8 | [4] |

| Melting Point | 278-282 °C | [5] |

| Solubility | Soluble in alcohol, methanol, pyridine; sparingly soluble in acetone, chloroform; practically insoluble in benzene, ether. | [5] |

Biosynthesis

The biosynthesis of sarmentogenin, like other cardenolides, is believed to start from cholesterol.[2] The intricate steroid backbone is modified through a series of enzymatic reactions, including specific hydroxylations. A key feature of sarmentogenin is the 11α-hydroxyl group, which distinguishes it from many other cardiac glycosides.[2] The five-membered lactone ring characteristic of cardenolides is thought to be derived from acetate.[2]

Biological Activity and Mechanism of Action

The primary and most well-understood biological activity of sarmentogenin is its role as a cardiac glycoside. Its mechanism of action centers on the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2]

Inhibition of the Na⁺/K⁺-ATPase by sarmentogenin leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell.[1] In cardiac muscle cells, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).[1]

Beyond its cardiotonic effects, the disruption of ion homeostasis by cardenolides like sarmentogenin can trigger various intracellular signaling cascades. These include the Src/Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are pivotal in regulating cell proliferation, differentiation, and apoptosis.[2] This multifaceted activity has spurred research into the potential of sarmentogenin and other cardenolides in therapeutic areas beyond cardiology, including oncology, virology, and immunology.[2]

Quantitative Bioactivity Data (Comparative)

Table 1: Comparative Na⁺/K⁺-ATPase Inhibition

| Compound | Kᵢ (nM) | Source Enzyme | Reference |

| Digitoxin | 167 | Na,K-ATPase | [5] |

| Digitoxigenin | 176 | Na,K-ATPase | [5] |

| Digoxin | 147 | Na,K-ATPase | [5] |

| Digoxigenin | 194 | Na,K-ATPase | [5] |

| Ouabain | 89 | Na,K-ATPase | [5] |

Table 2: Comparative Cytotoxicity of Steroidal Saponins

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Diosgenin | SKOV-3 | 19.3 ± 0.97 | [2] |

| Yamogenin | SKOV-3 | 16.7 ± 0.08 | [2] |

| Fraction C (Fenugreek) | HeLa | 3.91 ± 0.03 | [2] |

| Fraction C (Fenugreek) | SKOV-3 | 3.97 ± 0.07 | [2] |

| Fraction C (Fenugreek) | MOLT-4 | 7.75 ± 0.37 | [2] |

Table 3: Comparative Antiviral Activity of Cardenolides

| Compound | Virus | IC₅₀ (nM) | Reference |

| Cinobufagin | Enterovirus 71 (EV71) | 10.9 ± 2.4 | [6] |

| Resibufogenin | Enterovirus 71 (EV71) | 218 ± 31 | [6] |

| Bufalin | HIV-1 | 15 (IC₉₀) | [6] |

| Cinobufagin | HIV-1 | 40 (IC₉₀) | [6] |

Experimental Protocols

Extraction and Isolation of Sarmentogenin from Strophanthus sarmentosus Seeds

This protocol is adapted from a patented method for the extraction of glucosides from Strophanthus sarmentosus.[1]

Materials:

-

Strophanthus sarmentosus seeds

-

Defatting solvent (e.g., petroleum ether)

-

Methanol or Ethanol

-

Water

-

Chlorinated solvent (e.g., chloroform)

-

Low molecular weight alcohol (e.g., ethanol)

-

Grinder or mill

-

Extraction vessel

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography system (e.g., column chromatography with silica gel)

Procedure:

-

Defatting: Grind the Strophanthus sarmentosus seeds into a fine powder. Extract the powder with a non-polar solvent like petroleum ether to remove fats and lipids.

-

Initial Extraction: The defatted powder is then extracted with a mixture of water and a water-soluble organic solvent such as methanol or ethanol. The extraction should continue until the plant material no longer has a bitter taste.

-

Purification (Optional): To remove impurities, the extract can be treated with a lead compound like lead hydroxide or basic lead acetate, followed by filtration. The resulting solution should be slightly acidified.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Liquid-Liquid Extraction:

-

Extract the concentrated aqueous solution with a chlorinated solvent (e.g., chloroform) to remove less polar glycosides.

-

The remaining aqueous layer, which contains the more polar compounds including sarmentogenin precursors, is then extracted with a low molecular weight alcohol.

-

-

Isolation: The alcohol extract is concentrated, and sarmentogenin can be isolated and purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization.

Na⁺/K⁺-ATPase Inhibition Assay

This colorimetric assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[3][6][7]

Materials:

-

Purified Na⁺/K⁺-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.2-7.4

-

Substrate Solution: 5 mM ATP in assay buffer

-

Ion Solution: 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA in assay buffer

-

Sarmentogenin stock solution (in a suitable solvent like DMSO)

-

Ouabain solution (as a positive control for inhibition)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Total ATPase activity: Enzyme preparation, ion solution, and assay buffer.

-

Ouabain-insensitive ATPase activity: Enzyme preparation, ion solution, ouabain, and assay buffer.

-

Sarmentogenin-treated: Enzyme preparation, ion solution, various concentrations of sarmentogenin, and assay buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the ATP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate or trichloroacetic acid).

-

Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Calculation:

-

Calculate the amount of Pi released using a standard curve.

-

Na⁺/K⁺-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).

-

Determine the inhibitory effect of sarmentogenin by comparing the activity in the treated wells to the control wells. Calculate the IC₅₀ or Kᵢ value.

-

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol describes how to assess the effect of sarmentogenin on the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways by measuring the phosphorylation status of ERK and Akt.[8][9][10]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Sarmentogenin solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of sarmentogenin for a specified time. Include untreated and vehicle-treated controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control.

-

Analysis: Quantify the band intensities and determine the change in phosphorylation levels in response to sarmentogenin treatment.

Signaling Pathways Modulated by Cardenolides

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12] Cardenolide-induced inhibition of the Na⁺/K⁺-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can activate the Ras/Raf/MEK/ERK pathway.[2]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[13][14] Similar to the ERK pathway, its activation can be triggered by Src activation following Na⁺/K⁺-ATPase inhibition by cardenolides.[2]

Conclusion and Future Directions

Sarmentogenin, as a potent cardenolide, holds significant interest for its well-defined mechanism of action on the Na⁺/K⁺-ATPase and its potential for broader therapeutic applications. The modulation of key signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades highlights its potential in areas like oncology. However, a notable gap in the current literature is the lack of specific quantitative bioactivity and toxicity data for sarmentogenin itself. Future research should focus on determining the precise IC₅₀, Kᵢ, and LD₅₀ values for sarmentogenin in various in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical investigations. A deeper understanding of sarmentogenin's pharmacological profile will be instrumental in unlocking its full therapeutic potential and advancing it in the drug development pipeline.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Sarmentogenin | C23H34O5 | CID 6437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Total Flavonoid Extracts from Selaginella moellendorffii Hieron against Coxsackie Virus B3 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Sarmentogenin Crystals: A Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentogenin is a cardenolide, a class of naturally occurring steroids known for their potent biological activities, particularly their inhibitory effects on the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme.[1] This inhibition leads to an increase in intracellular calcium levels, which can enhance cardiac contractility.[1] Found in various plant species, notably from the genus Strophanthus, Sarmentogenin serves as a valuable subject of research in pharmacology and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Sarmentogenin crystals, along with insights into its primary signaling pathway and the experimental methodologies used for its study.

Physical and Chemical Properties

Sarmentogenin is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

General Properties

| Property | Value | Source |

| Molecular Formula | C23H34O5 | [1][2] |

| Molecular Weight | 390.5 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 76-28-8 | [1] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | ~250 °C | Not specified | [1] |

| Solubility | Moderately soluble in organic solvents like ethanol; less soluble in water. | Not specified | [1] |

| Optical Rotation | Dextrorotatory | Not specified |

Experimental Protocols

Isolation and Purification from Natural Sources

Sarmentogenin is typically extracted from the leaves and stems of Sarmentosa species.[1] The general workflow for its isolation and purification is as follows:

-

Extraction: The plant material is first dried and powdered. Extraction is then carried out using organic solvents such as methanol or ethanol through methods like maceration or percolation.[1]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in removing highly polar or non-polar impurities.

-

Chromatography: The resulting fraction is further purified using column chromatography. Common stationary phases include silica gel or alumina, with a gradient elution system of solvents like chloroform and methanol.[3]

Crystallization

Obtaining high-quality crystals is essential for structural elucidation by X-ray crystallography. For cardenolides like Sarmentogenin, crystallization is typically achieved through slow evaporation of a suitable solvent or by vapor diffusion.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of Sarmentogenin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific spectral data for Sarmentogenin is not widely published, a reference to its ¹³C NMR spectrum can be found in the Chemical & Pharmaceutical Bulletin (1978, 26, 2894).[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Sarmentogenin. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.

Signaling Pathway: Inhibition of Na+/K+-ATPase

The primary biological target of Sarmentogenin is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this enzyme by cardenolides like Sarmentogenin has significant downstream effects.

The binding of Sarmentogenin to the α-subunit of the Na+/K+-ATPase inhibits its pumping function. This leads to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration alters the electrochemical gradient, causing the Na+/Ca2+ exchanger to work in reverse, leading to an influx of calcium ions into the cell. The elevated intracellular calcium concentration is the primary mechanism behind the increased contractility of cardiac muscle.

Conclusion

Sarmentogenin, as a representative cardenolide, presents a fascinating subject for chemical and pharmacological research. This guide has summarized its key physical and chemical properties, outlined general experimental protocols for its study, and provided a visual representation of its primary signaling pathway. Further research, particularly in obtaining detailed spectroscopic and crystallographic data, will be invaluable for a more complete understanding of this potent natural product and its potential therapeutic applications.

References

A Technical Guide to the Historical Context of Sarmentogenin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentogenin, a cardenolide of the digitalis group, holds a significant position in the annals of steroid chemistry and pharmacology. First identified in the seeds of Strophanthus sarmentosus, this complex molecule garnered considerable attention in the mid-20th century as a promising precursor for the synthesis of cortisone and other corticosteroids. This technical guide provides an in-depth exploration of the historical context of Sarmentogenin research, detailing its discovery, the elucidation of its structure, early synthetic efforts, and the evolution of our understanding of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating natural product.

Early History and Isolation

The story of Sarmentogenin is intrinsically linked to the botanical genus Strophanthus, plants used for centuries in traditional African medicine, most notably for the preparation of arrow poisons. The potent cardiac effects of extracts from these plants led to the isolation and study of their active principles, the cardiac glycosides.

While the cardiac properties of Strophanthus extracts were known for some time, the specific isolation of Sarmentogenin and the determination of its structure were primarily the work of the Swiss chemist Tadeus Reichstein and his collaborators in the 1940s and 1950s. Their meticulous investigations into the chemical constituents of various Strophanthus species laid the foundation for much of the subsequent research in this area.

Experimental Protocols: Isolation of Sarmentogenin from Strophanthus sarmentosus Seeds (Reichstein, 1950s)

The following is a generalized protocol based on the methods described in the historical literature for the isolation of Sarmentogenin. It is important to note that specific details and yields varied between different batches of plant material and refinements of the technique over time.

1. Extraction:

-

Dried and ground seeds of Strophanthus sarmentosus were subjected to exhaustive extraction with a solvent mixture, typically ethanol or methanol, to isolate the crude glycosides.

2. Hydrolysis:

-

The crude glycoside extract was then subjected to acidic hydrolysis (e.g., with dilute sulfuric acid or hydrochloric acid) to cleave the sugar moieties from the aglycone steroid core. This process liberated the free Sarmentogenin.

3. Purification:

-

The resulting mixture was neutralized and partitioned between an organic solvent (such as chloroform or ethyl acetate) and water.

-

The organic phase, containing the Sarmentogenin, was then washed, dried, and concentrated.

-

Final purification was achieved through a series of chromatographic techniques, which at the time included column chromatography using adsorbents like alumina or silica gel.

Table 1: Historical Data on Sarmentogenin Content in Strophanthus sarmentosus

| Plant Source | Reported Yield of Sarmentogenin | Reference |

| Strophanthus sarmentosus seeds | Varies, but a key source in the 1950s | Reichstein et al. (1950s) |

The Race for Cortisone: Sarmentogenin as a Precursor

The mid-20th century witnessed a surge in interest in corticosteroids, particularly cortisone, following the discovery of their remarkable anti-inflammatory properties. However, the production of cortisone was initially hampered by a complex and low-yielding partial synthesis from deoxycholic acid. The chemical structure of Sarmentogenin, with its hydroxyl group at the C-11 position, made it a highly attractive alternative starting material for a more efficient synthesis of cortisone.

In 1952, Lardon and Reichstein published a landmark paper detailing the partial synthesis of cortisone from Sarmentogenin. This work was a pivotal moment in steroid chemistry and solidified the importance of Sarmentogenin in the pharmaceutical landscape of the era.

Experimental Protocols: Partial Synthesis of Cortisone from Sarmentogenin (Lardon and Reichstein, 1952)

The following outlines the key transformations in the historical synthesis of cortisone from Sarmentogenin. This multi-step process involved a series of carefully controlled chemical reactions.

1. Protection of Functional Groups:

-

The hydroxyl groups at C-3 and the butenolide ring of Sarmentogenin were selectively protected to prevent unwanted side reactions in subsequent steps.

2. Side Chain Cleavage:

-

The butenolide side chain at C-17 was cleaved through oxidative degradation to install the necessary dihydroxyacetone side chain characteristic of corticosteroids.

3. Modification of the Steroid Nucleus:

-

A series of oxidation and reduction steps were carried out to introduce the ketone at C-3 and the double bond in the A-ring, characteristic features of cortisone.

4. Deprotection:

-

The protecting groups were removed in the final stages to yield cortisone.

Table 2: Key Reaction Steps in the Historical Synthesis of Cortisone from Sarmentogenin

| Step | Transformation | Reagents and Conditions (Generalized) |

| 1 | Protection of hydroxyl groups | Acetylation or other suitable protecting group strategies |

| 2 | Oxidative cleavage of the butenolide ring | Ozonolysis or other strong oxidizing agents |

| 3 | Introduction of the C-3 ketone and A-ring double bond | Oxidation followed by elimination reactions |

| 4 | Deprotection | Hydrolysis of protecting groups |

Structure Elucidation

The determination of the precise chemical structure of Sarmentogenin was a significant achievement of its time, relying on a combination of classical chemical degradation methods and early spectroscopic techniques. The work of Reichstein's group was instrumental in establishing the stereochemistry and connectivity of the atoms in this complex molecule. The presence of hydroxyl groups at the 3β, 11α, and 14β positions, along with the characteristic cardenolide butenolide ring at C-17, were key structural features that were painstakingly determined.

Biological Activity and Mechanism of Action

Sarmentogenin, like other cardiac glycosides, exerts its primary biological effect through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1]

Signaling Pathways

Inhibition of the Na+/K+-ATPase by Sarmentogenin leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. The elevated intracellular calcium is responsible for the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.

More recent research on cardiac glycosides has revealed that their interaction with Na+/K+-ATPase also triggers a cascade of intracellular signaling pathways that are independent of the changes in ion concentrations. These include the activation of Src kinase, a non-receptor tyrosine kinase, which can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1] These pathways are known to regulate a wide range of cellular processes, including cell growth, proliferation, and survival.

Caption: Sarmentogenin Signaling Pathways.

Experimental Workflow: Investigating Na+/K+-ATPase Inhibition

A typical historical experimental workflow to determine the inhibitory activity of a compound like Sarmentogenin on Na+/K+-ATPase would involve the following steps:

Caption: Historical workflow for Na+/K+-ATPase inhibition assay.

Table 3: Comparative Na+/K+-ATPase Inhibition of Cardiac Glycosides

| Compound | IC50 (µM) | Reference |

| Ouabain | 0.22 | [2] |

| Oleandrin | 0.62 | [2] |

| Oleandrigenin | 1.23 | [2] |

| Digoxin | 2.69 | [2] |

| Sarmentogenin | Data not readily available in historical literature |

Conclusion

The historical journey of Sarmentogenin research is a compelling narrative of natural product chemistry, synthetic innovation, and pharmacological discovery. From its origins in traditional African medicine to its pivotal role in the quest for a viable synthesis of cortisone, Sarmentogenin has left an indelible mark on the field of steroid science. While its clinical use as a direct therapeutic agent has been limited, the foundational research conducted on this molecule has provided invaluable insights into the chemistry and biology of cardiac glycosides. The elucidation of its structure and its partial synthesis into corticosteroids were landmark achievements that propelled the field forward. Today, as researchers continue to explore the therapeutic potential of natural products and their derivatives, the story of Sarmentogenin serves as a powerful reminder of the enduring importance of fundamental chemical and biological research. The intricate signaling pathways modulated by this class of molecules continue to be an active area of investigation, with potential implications for a range of diseases beyond cardiovascular conditions.

References

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of Sarmentogenin from Steroids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of sarmentogenin, a cardenolide aglycone of interest for its potential therapeutic applications.[1][2] The described methodology leverages a combination of microbial biotransformation and chemical synthesis steps to achieve a concise and protecting-group-free synthesis from a readily available steroid precursor.[3][4]

The key features of this synthesis include a scalable enzymatic C14–H α-hydroxylation, the construction of the characteristic butenolide ring, and stereoselective reductions to install the required hydroxyl groups.[3][4][5] This chemoenzymatic approach offers a significant advantage over traditional total chemical synthesis by reducing the number of steps and improving overall efficiency.[6]

Core Synthesis Strategy

The synthesis commences with the microbial hydroxylation of 17-deoxycortisone, a derivative of the inexpensive commercial steroid cortisone.[3][4] This crucial enzymatic step introduces a hydroxyl group at the C14α position, a challenging transformation to achieve with conventional chemical methods.[3][4] Subsequent chemical modifications, including hydrogenation, butenolide formation, elimination, and stereoselective reductions, complete the synthesis of sarmentogenin.[3][4]

Experimental Protocols

The following protocols are adapted from the work of Song, F., et al. (2025).[3][4][5]

1. Enzymatic C14α-Hydroxylation of 17-Deoxycortisone (5)

This protocol utilizes the whole-cell biocatalyst Thamnostylum piriforme NBRC 6117 for the stereoselective hydroxylation of 17-deoxycortisone.[3][4]

-

Materials:

-

17-Deoxycortisone (5)

-

Thamnostylum piriforme NBRC 6117

-

Liquid medium (details to be sourced from specific microbiology protocols)

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Tween 80

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

Cultivate Thamnostylum piriforme NBRC 6117 in a suitable liquid medium.

-

Prepare a solution of 17-deoxycortisone (5) with HP-β-CD and Tween 80 to enhance solubility. The optimal substrate loading is 1.0 g/L.[5]

-

Add the substrate solution to the microbial culture.

-

Incubate the culture for 4 days, monitoring the conversion of the starting material.

-

After complete conversion, extract the fermentation broth with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the C14α-hydroxylated intermediate (4).[3][4]

-

2. Synthesis of Sarmentogenin (2) from Intermediate 4

This multi-step chemical synthesis transforms the enzymatically produced intermediate into the final product, sarmentogenin.

-

Step 2a: Pd/C-Catalyzed Hydrogenation

-

Step 2b: Butenolide Motif Construction

-

Step 2c: Regioselective Elimination

-

Step 2d: Stereoselective Reduction

-

Perform a stereoselective reduction of the C11 carbonyl group of intermediate 9 to yield intermediate 11 .[5]

-

-

Step 2e: Mukaiyama Hydration

-

Subject intermediate 11 to Mukaiyama hydration conditions to install the C14 β-hydroxy group, affording intermediate 12 .[3]

-

-

Step 2f: Final C11 Carbonyl Reduction

Data Presentation

Table 1: Optimization of Enzymatic C14α-Hydroxylation [5]

| Entry | Substrate Loading (g/L) | Additive | Time (d) | Yield of 4 (%) | Yield of 4' (%) |

| 1 | 0.1 | – | 1 | 65 | 30 |

| 2 | 0.25 | – | 2 | 64 | 32 |

| 3 | 0.5 | – | 4 | 30 | 18 |

| 4 | 0.5 | HP-β-CD | 3 | 60 | 34 |

| 5 | 1.0 | HP-β-CD | 4 | 52 | 26 |

| 6 | 1.0 | HP-β-CD, Tween 80 | 4 | 64 | 30 |

| 7 | 2.0 | HP-β-CD, Tween 80 | 6 | 28 | 15 |

Note: 4' is a C9α-hydroxylated side product.

Table 2: Yields of Key Chemical Transformation Steps

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) |

| 2a | 4 | 7 | Pd/C, H₂ | Quantitative (as a 2:1 separable mixture of epimers)[3][4] |

| 2b | 7 | 8 | Bestmann ylide reagent | 76[3][4] |

| 2c | 8 | 9 | Bi(OTf)₃ | 86[3][4] |

| 2d | 9 | 11 | Stereoselective reduction | 85[5] |

| 2f | 12 | Sarmentogenin (2) | Stereospecific C11 carbonyl reduction | Not specified in abstracts, final step in a 7-step synthesis[3][4] |

Visualizations

Caption: Chemoenzymatic synthesis pathway of Sarmentogenin.

Caption: General experimental workflow for Sarmentogenin synthesis.

References

- 1. Buy Sarmentogenin (EVT-1535838) | 76-28-8 [evitachem.com]

- 2. Sarmentogenin | C23H34O5 | CID 6437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Sarmentogenin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentogenin is a cardenolide, a class of naturally occurring steroid glycosides, found in various plant species, most notably within the Strophanthus genus, such as Strophanthus sarmentosus. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities, primarily their inhibitory effect on the Na+/K+-ATPase enzyme system. This activity gives them potential therapeutic applications, particularly in the context of cardiac conditions.

These application notes provide a comprehensive overview of the methods for extracting and purifying Sarmentogenin from plant materials. The protocols outlined below are based on established methodologies for the extraction of cardiac glycosides and can be adapted and optimized for specific research and development needs.

Data Presentation: Comparative Extraction Yields

While specific quantitative data for the extraction of Sarmentogenin is not extensively available in the public domain, the following table provides illustrative data on the extraction of total cardiac glycosides from various plant materials using different solvents. This data can serve as a guideline for selecting an appropriate solvent system for Sarmentogenin extraction, with the understanding that yields will vary depending on the plant species, the specific Sarmentogenin content, and the extraction conditions. Hydro-methanolic solutions have been shown to be particularly effective in extracting cardiac glycosides.

| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Total Cardiac Glycoside Yield (mg/100g) |

| Moringa oleifera | Maceration | Water | Ambient | 24 | 45.32 |

| Moringa oleifera | Maceration | Ethanol | Ambient | 24 | 52.18 |

| Moringa oleifera | Maceration | 50% Methanol in Water | Ambient | 24 | 59.87 |

| Vernonia amygdalina | Maceration | Water | Ambient | 24 | 60.15 |

| Vernonia amygdalina | Maceration | Ethanol | Ambient | 24 | 68.44 |

| Vernonia amygdalina | Maceration | 50% Methanol in Water | Ambient | 24 | 75.43 |

This table is illustrative and based on reported yields for total cardiac glycosides from various plant sources. Actual yields of Sarmentogenin will vary.

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of Sarmentogenin from plant material.

Protocol 1: Solvent Extraction of Sarmentogenin from Strophanthus sarmentosus Seeds

This protocol describes a classic solvent extraction method for obtaining a crude extract enriched with Sarmentogenin.

Materials and Reagents:

-

Dried and powdered seeds of Strophanthus sarmentosus

-

Hexane

-

80% Methanol in water (v/v)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Defatting:

-

Weigh 100 g of powdered Strophanthus sarmentosus seeds.

-

Suspend the powder in 500 mL of hexane.

-

Stir the mixture for 24 hours at room temperature to remove lipids.

-

Filter the mixture through filter paper and discard the hexane.

-

Air-dry the defatted plant material.

-

-

Extraction:

-

Transfer the defatted plant material to a large flask.

-

Add 1 L of 80% methanol.

-

Stir the mixture for 48 hours at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process on the plant residue with another 500 mL of 80% methanol for 24 hours to ensure complete extraction.

-

Combine the methanol extracts.

-

-

Concentration:

-

Concentrate the combined methanol extracts using a rotary evaporator at a temperature not exceeding 50°C until a crude, viscous extract is obtained.

-

Protocol 2: Purification of Sarmentogenin using Column Chromatography

This protocol outlines the purification of Sarmentogenin from the crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude Sarmentogenin extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: A gradient of Chloroform and Methanol (e.g., starting with 100% Chloroform and gradually increasing the polarity by adding Methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Collection tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (chloroform).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% chloroform, collecting fractions of a defined volume (e.g., 20 mL).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

-

-

Fraction Analysis:

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a spot corresponding to a pure Sarmentogenin standard (if available) or fractions with a major, well-separated spot.

-

-

Isolation:

-

Evaporate the solvent from the combined pure fractions to obtain purified Sarmentogenin.

-

Visualization of Workflows and Pathways

Experimental Workflow for Sarmentogenin Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of Sarmentogenin from plant material.

Caption: General workflow for Sarmentogenin extraction.

Signaling Pathway of Sarmentogenin

Sarmentogenin, like other cardiac glycosides, primarily exerts its effect through the inhibition of the Na+/K+-ATPase pump. This initial event triggers a cascade of downstream signaling pathways.

Caption: Sarmentogenin's signaling cascade.

Application Notes and Protocols for the Quantification of Sarmentogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentogenin is a cardenolide, a class of naturally occurring steroid glycosides known for their potent biological activities, most notably the inhibition of the Na+/K+-ATPase enzyme.[1] Found in various plant species, such as those from the Strophanthus genus, Sarmentogenin is of significant interest for its potential therapeutic applications.[2] Accurate and precise quantification of Sarmentogenin in various matrices, including plant extracts and biological fluids, is crucial for research and development.

These application notes provide detailed methodologies for the quantification of Sarmentogenin using modern analytical techniques. The protocols are based on established methods for the analysis of cardenolides and can be adapted for specific research needs.

Analytical Techniques Overview

The quantification of Sarmentogenin can be achieved through several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of Sarmentogenin in plant extracts and pharmaceutical formulations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of Sarmentogenin in complex biological matrices like plasma.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the analysis of Sarmentogenin based on typical performance of HPLC-UV and LC-MS/MS methods for cardenolides. These values should be validated for specific laboratory conditions.

Table 1: HPLC-UV Method Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with optional formic acid) |

| Detection Wavelength | 218 - 222 nm |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Table 2: LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Sarmentogenin [M+H]⁺ | m/z 391.2 |

| Fragment Ions (SRM) | To be determined empirically |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.2 ng/mL |

Experimental Protocols

Protocol 1: Extraction of Sarmentogenin from Plant Material

This protocol describes a general procedure for the extraction of Sarmentogenin from dried and powdered plant material.

Materials:

-

Dried and finely powdered plant material (e.g., leaves, stems)

-

Methanol or Ethanol (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Maceration: Weigh 1 gram of the powdered plant material and transfer it to a flask. Add 20 mL of methanol.

-

Extraction: Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Reconstitution: Dissolve the crude extract in 5 mL of 50% methanol in water.

-

Purification (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute Sarmentogenin with 5 mL of methanol.

-

-

Final Preparation: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of Sarmentogenin by HPLC-UV

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of Sarmentogenin reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the Sarmentogenin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Sarmentogenin in the sample using the calibration curve.

Protocol 3: Quantification of Sarmentogenin in Plasma by LC-MS/MS

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate Sarmentogenin from matrix components.

-

Ionization: ESI in positive ion mode.

-

Mass Spectrometry: Operated in Selected Reaction Monitoring (SRM) mode. The precursor ion for Sarmentogenin is [M+H]⁺ at m/z 391.2. Product ions for fragmentation should be determined by infusing a standard solution.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar cardenolide not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Procedure:

-

Equilibrate the LC-MS/MS system.

-

Inject the calibration standards prepared in a blank matrix.

-

Inject the prepared plasma samples.

-

Quantify Sarmentogenin based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for Sarmentogenin Quantification

Caption: Workflow for Sarmentogenin Quantification.

Signaling Pathway of Sarmentogenin

Caption: Sarmentogenin's inhibition of Na+/K+-ATPase.

References

Application Notes and Protocols: Sarmentogenin as a Precursor for Cardenolide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardenolides are a class of naturally occurring steroids that have long been used in the treatment of heart failure.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+ ATPase enzyme in cardiac cells, leading to increased intracellular calcium and enhanced myocardial contractility.[1][3] Beyond their cardiotonic effects, recent research has unveiled their potential in treating other conditions, including cancer, due to activities like the inhibition of hypoxia-inducible factor 1 (HIF-1α).[1][4]

The complex structure of cardenolides, featuring a steroid nucleus, an unsaturated lactone ring at the C17 position, and often a sugar moiety at the C3 position, makes their synthesis challenging.[1][3][5] Sarmentogenin, a cardenolide aglycone, serves as a crucial precursor for the synthesis of various cardenolides.[1][3][5] Its stereochemically rich core provides a foundational scaffold for the introduction of different sugar moieties to generate a diverse library of cardenolide analogs for drug discovery and development.

These application notes provide a detailed overview of the chemoenzymatic synthesis of sarmentogenin and its subsequent conversion to the cardenolide rhodexin A, a compound noted for its potent antiproliferative activity.[1][4]

Chemoenzymatic Synthesis of Sarmentogenin

A recently developed chemoenzymatic strategy allows for a concise and protecting-group-free synthesis of sarmentogenin from the inexpensive and commercially available steroid, 17-deoxycortisone.[1][5][6] This approach significantly shortens the synthetic route and improves overall efficiency compared to traditional chemical syntheses.[1][5]

The key steps in this synthesis involve a scalable enzymatic C14–H α-hydroxylation, the construction of the butenolide motif using a Bestmann ylide, a late-stage Mukaiyama hydration, and a stereoselective C11 carbonyl reduction.[1][5][6]

Experimental Workflow for Sarmentogenin Synthesis

References

- 1. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin [beilstein-journals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Buy Sarmentogenin (EVT-1535838) | 76-28-8 [evitachem.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Application of Sarmentogenin in Cardiac Glycoside Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentogenin is a cardenolide, a class of naturally occurring steroid lactones that are known for their effects on cardiac tissue. As a cardiac glycoside, Sarmentogenin's primary molecular target is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by Sarmentogenin leads to a cascade of intracellular events, making it a molecule of significant interest in cardiac glycoside research, particularly in the context of heart failure and other cardiac conditions. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Sarmentogenin.

Mechanism of Action

Sarmentogenin exerts its effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase pump.[1] This inhibition disrupts the normal ion transport, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an increased intracellular calcium concentration. This surge in cytosolic calcium enhances the contractility of cardiac muscle cells, which is the basis of its potential therapeutic effect in heart failure.

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of cardiac glycosides like Sarmentogenin can initiate several intracellular signaling cascades, including the Src/Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are involved in regulating cell growth, proliferation, and survival.[1]

Data Presentation

While specific quantitative data for Sarmentogenin is limited in publicly available literature, the following table provides a comparative overview of the inhibitory potency (IC50) of other well-studied cardiac glycosides on Na+/K+-ATPase. This data can serve as a reference for designing experiments with Sarmentogenin.

| Cardiac Glycoside | IC50 (µM) for Na+/K+-ATPase Inhibition | Source Organism/Cell Line |

| Ouabain | 0.22 | Porcine Kidney |

| Oleandrin | 0.62 | Porcine Kidney |

| Oleandrigenin | 1.23 | Porcine Kidney |

| Digoxin | 2.69 | Porcine Kidney |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of Sarmentogenin. These are general protocols for cardiac glycosides and should be optimized for Sarmentogenin.

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase to determine the inhibitory activity of Sarmentogenin.[4]

Materials:

-

Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

-

Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

-

ATP Solution (50 mM, prepare fresh)

-

Ouabain Solution (10 mM, as a positive control)

-

Sarmentogenin stock solution (in DMSO)

-

Color Reagent (e.g., Ammonium Molybdate in sulfuric acid)